2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(3-chloro-4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2S2/c1-2-3-7-24-18(26)17-15(6-8-27-17)23-19(24)28-11-16(25)22-10-12-4-5-14(21)13(20)9-12/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCGZUHBYGUHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and anti-inflammatory therapies.
Chemical Structure and Properties
- Molecular Formula: C24H25ClF N3O2S
- Molecular Weight: 483.7 g/mol
- CAS Number: 1260947-43-0
This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The compound demonstrated moderate cytotoxicity with IC50 values indicating effective inhibition of cell growth .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary data indicate that it may exhibit moderate inhibition against COX-2 and lipoxygenases (LOX), which are involved in inflammatory pathways .
Molecular Docking Studies
In silico molecular docking studies have provided insights into the interactions between this compound and various protein targets. The presence of electron-withdrawing groups, such as chlorine and fluorine, enhances binding affinity through hydrogen bonding and halogen interactions with target residues . This suggests that the compound can effectively modulate enzyme activity related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure:
- Thieno[3,2-d]pyrimidine Core: Known for antitumor and antiviral activities.
- Sulfur-containing Moiety: Enhances pharmacological properties.
- Chloro-fluorophenyl Group: Increases lipophilicity and facilitates interaction with biological targets.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Reference |
|---|---|---|
| Suprofen | Anti-inflammatory | |
| Articaine | Local anesthetic | |
| Other Thieno Derivatives | Anticancer |
These comparisons highlight the diverse pharmacological profiles of compounds containing similar scaffolds.
Case Studies and Research Findings
- Cytotoxicity Evaluation: In a study assessing the cytotoxic effects of various thieno[3,2-d]pyrimidines, the compound exhibited significant activity against MCF-7 cells with an IC50 value of approximately 12 μM .
- Anti-inflammatory Mechanism: Another study investigated the inhibition of COX enzymes by thieno derivatives, revealing that modifications in substituent groups could enhance anti-inflammatory effects .
Scientific Research Applications
Anticancer Properties
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase.
Case Study 1: Anticancer Activity
In a study by Salama et al., various thieno[3,2-d]pyrimidine derivatives were synthesized and tested against different cancer cell lines. Modifications to the benzyl group significantly enhanced cytotoxicity against breast cancer cells, demonstrating the potential of this compound as an anticancer agent.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Thieno[3,2-d]pyrimidine derivatives have been reported to be effective against a range of bacteria and fungi.
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives screened compounds against Mycobacterium tuberculosis. Certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL, highlighting their potential as therapeutic agents against resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its pharmacological properties:
- Sulfanyl Group : Enhances interaction with biological targets.
- Chloro and Fluoro Substituents : Modulate lipophilicity and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aromatic Ring
- Compound A: 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide () Key Difference: Methoxy (-OCH₃) replaces fluorine at the 4-position of the benzyl group. Methoxy derivatives often exhibit enhanced metabolic stability compared to halogens .
- Compound B: N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide () Key Differences:
4-Butylphenyl vs. 3-chloro-4-fluorobenzyl group.
Additional phenyl substituent at the 7-position of the thienopyrimidine core. Impact: The 7-phenyl extension may sterically hinder target interactions but could enhance π-π stacking in hydrophobic domains. The 4-butylphenyl group increases molecular weight (463.614 g/mol vs.
Core Heterocycle Modifications
- Compound C: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () Key Difference: Incorporation of a fused triazolo ring and tetrahydrobenzothieno system. Impact: The triazolo addition introduces a basic nitrogen, which may improve solubility in acidic environments.
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Selected Analogs
Bioactivity Insights
- The 3-chloro-4-fluorobenzyl group may enhance selectivity for oral squamous cell carcinoma (OSCC) due to increased electrophilicity .
- Antimicrobial Activity : Analogous compounds in and demonstrate moderate activity against Gram-positive bacteria, suggesting the sulfanyl-acetamide moiety may disrupt bacterial membrane integrity .
Q & A
Q. What synthetic routes are optimal for preparing 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide?
A robust method involves coupling the thieno[3,2-d]pyrimidinone core with a substituted benzylamine via sulfanyl linkage. Key steps include:
- Thienopyrimidinone Synthesis : React 3-butyl-4-oxothieno[3,2-d]pyrimidine with thiourea derivatives under basic conditions to introduce the sulfanyl group.
- Acetamide Coupling : Use N-(3-chloro-4-fluorobenzyl)chloroacetamide in a nucleophilic substitution reaction with the sulfanyl intermediate.
- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH gradient) yields the pure product, as demonstrated in analogous pyrimidine syntheses .
Q. How can structural characterization be performed to confirm the compound’s identity?
Combine spectroscopic and crystallographic methods:
- NMR : Analyze , , and NMR to confirm substituent positions (e.g., 3-butyl, 4-oxo, and 3-chloro-4-fluorobenzyl groups).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 492.08).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as shown for related acetamide derivatives .
Q. What purification techniques are effective for isolating this compound?
Q. How can preliminary bioactivity screening be designed for this compound?
- Enzyme Assays : Test inhibition against kinases or proteases linked to disease pathways (e.g., cancer, inflammation).
- Cellular Uptake : Use fluorescence tagging (e.g., dansyl derivatives) to monitor intracellular localization .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog Synthesis : Modify substituents (e.g., alkyl chain length, halogen substitution) and compare bioactivity. For example, replacing 3-butyl with 3-methyl reduces lipophilicity, affecting membrane permeability .
- Pharmacophore Mapping : Computational tools (e.g., Schrödinger’s Phase) identify critical binding motifs, such as the sulfanyl-acetamide linkage .
Q. What crystallographic parameters are critical for analyzing conformational stability?
Q. How can reaction yields be optimized for large-scale synthesis?
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in target binding pockets, aligning simulations with assay results .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment.
- Kinase Profiling : Use PamStation® arrays to screen 480 kinases, identifying off-target effects .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
